Neplanocin C
Description
Neplanocin C is a conformationally restricted carbocyclic nucleoside isolated from Ampullariella regularis. Its structure features a bicyclic [3.1.0] system that locks the molecule into an N-type sugar pucker, closely resembling the 3T2 (P = 0%) conformation observed in X-ray crystallography . This rigid framework enhances metabolic stability by resisting enzymatic degradation, making it a valuable lead compound for designing bioactive nucleoside analogs . Its synthesis involves a multi-step process starting from D-ribonolactone, with key intermediates like cyclopentenol 173 enabling enantioselective production .
Properties
CAS No. |
72877-48-6 |
|---|---|
Molecular Formula |
C11H13N5O4 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
(1S,2S,3S,4S,5R)-4-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C11H13N5O4/c12-9-4-10(14-2-13-9)16(3-15-4)5-6(18)7(19)11(1-17)8(5)20-11/h2-3,5-8,17-19H,1H2,(H2,12,13,14)/t5-,6-,7-,8+,11-/m0/s1 |
InChI Key |
UTCNWBUUZPUVLH-GBSPZJCNSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C4(C3O4)CO)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@]4([C@@H]3O4)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C4(C3O4)CO)O)O)N |
Synonyms |
neplanocin C |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Features and Reactivity
Neplanocin C’s bicyclic structure adopts a northern conformation due to its 6-oxabicyclo[3.1.0]hexane system . The epoxide ring in its native form is chemically labile, prompting efforts to stabilize the structure via cyclopropane-fused analogues . This modification retains the northern conformation while improving stability for subsequent reactions.
Cyclopropanation for Conformational Locking
To address the instability of the epoxide, a samarium-promoted cyclopropanation was employed. This reaction converted cyclopentenol derivatives into cyclopropane-fused bicyclo[3.1.0]hexane systems :
-
Substrate : Racemic trans-1-[(benzyloxy)methyl]-4-hydroxybicyclo[3.1.0]hexane.
-
Reagent : Samarium iodide (SmI₂).
-
Outcome : Produced rigid, northern-locked analogues resistant to epoxide ring-opening.
Mitsunobu Reaction for Base Incorporation
Nucleobases (adenine, guanine, cytosine, thymine, uracil) were introduced via Mitsunobu conditions :
-
Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to RT.
-
Yield : Moderate to high (50–75%) for adenine derivatives; lower for pyrimidines .
Antiviral Activity of Analogues
Chiral resolution of the adenosine analogue (+/-)-9 via HPLC yielded enantiomers (-)-32 and (+)-33. Biological evaluation revealed:
| Compound | Anti-HIV Activity (EC₅₀, μM) | Cytotoxicity (CC₅₀, μM) |
|---|---|---|
| (+)-33 | 1.8 | 25 |
| (-)-32 | >100 | >100 |
-
Mechanism : (+)-33’s "natural" configuration allows recognition by adenosine deaminase and kinases, enabling phosphorylation to the active triphosphate form .
-
Structural Insight : The locked northern conformation reduces substrate affinity for kinases, limiting toxicity .
Stability and Functionalization
Comparison with Similar Compounds
Structural and Functional Analogues
Neplanocin A
- Structural Features: Neplanocin A shares a carbocyclic adenosine backbone but differs in having an unsaturated cyclopentenyl ring instead of the bicyclic system in Neplanocin C .
- Metabolism: Unlike this compound, Neplanocin A is phosphorylated intracellularly to its triphosphate form, which inhibits S-adenosylhomocysteine hydrolase (SAHase), disrupting methylation processes .
- Cytotoxicity: High cytotoxicity due to adenosine kinase-mediated phosphorylation and adenosine deaminase recognition .
Aristeromycin
- Structural Features: A saturated carbocyclic adenosine analog lacking the double bond present in Neplanocin A .
- Metabolism : Converted to both ATP and GTP analogs, inhibiting hypoxanthine and guanine utilization in leukemia cells .
- Cytotoxicity: Similar to Neplanocin A, with high toxicity due to phosphorylation .
- Therapeutic Applications : Antiviral and antiparasitic activities but overshadowed by toxicity .
Truncated Neplanocin Analogues (e.g., 5'-Norneplanocin)
- Structural Features : Lack the 4'-CH2OH group, reducing molecular weight and altering solubility .
- Metabolism : Lower phosphorylation efficiency minimizes cytotoxicity while retaining antiviral activity .
- Cytotoxicity: Significantly reduced compared to Neplanocin A .
- Therapeutic Applications : Effective against viruses like hepatitis C without severe side effects .
3-Deazaneplanocin A (DzNep)
- Structural Features : Incorporates a nitrogen atom deletion in the purine ring .
- Mechanism : Inhibits SAHase but induces apoptosis through epigenetic pathways independent of SAHase .
- Cytotoxicity : Moderate, with improved pharmacokinetic profiles in preclinical models .
- Therapeutic Applications : Emerging roles in targeting cancer epigenetics .
6′-Isoneplanocin A
- Structural Features : Features a modified 6′-position in the carbocyclic ring .
- Metabolism: Pending antiviral data, but preliminary studies suggest non-cytotoxic profiles .
- Therapeutic Applications : Promising broad-spectrum antiviral candidate .
Comparative Data Table
Key Research Findings
Metabolic Stability: this compound’s locked conformation resists adenosine deaminase, a common degradation pathway for Neplanocin A and aristeromycin .
Cytotoxicity Reduction: Truncation at the 4'-position (e.g., 5'-norneplanocin) lowers toxicity by 50–70% compared to Neplanocin A .
Enzymatic Selectivity: Neplanocin A is a better substrate for adenosine deaminase than aristeromycin, while aristeromycin’s monophosphate is more readily deaminated to guanine analogs .
Q & A
Q. Table 1: Key Frameworks for this compound Research Design
Q. Table 2: Common Pitfalls and Solutions in this compound Studies
| Pitfall | Solution |
|---|---|
| Spectral data inconsistencies | Repeat characterization under standardized conditions; report outliers |
| Low bioassay reproducibility | Use internal controls and blinded analysis |
| Poor in vivo bioavailability | Optimize formulations via QbD-guided approaches |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
